Dendrobine vs. Nobiline: Superior Neuropharmacological Activity in Frog Spinal Cord Assays
In a direct comparative study on the frog isolated spinal cord, dendrobine at a concentration of 3 x 10^-5 M significantly modulated neuronal activity, while nobiline, a structurally related alkaloid from the same plant, had no significant effect on any of the measured parameters (dorsal/ventral root potentials or reflexes). [1] This stark difference highlights that bioactivity is not a class-wide property of Dendrobium alkaloids but is highly specific to the dendrobine molecule.
| Evidence Dimension | Electrophysiological activity on primary afferent terminals |
|---|---|
| Target Compound Data | 3 x 10^-5 M dendrobine caused significant changes: hyperpolarization of dorsal and ventral roots, augmentation of DR-DRP, DR-VRP, DR-VRR, and reduction of DR-DRR amplitude. |
| Comparator Or Baseline | 3 x 10^-5 M nobiline had no significant effect on any root potential or reflex. |
| Quantified Difference | Qualitative difference: presence of multiple significant effects for dendrobine vs. a complete absence of any effect for nobiline. |
| Conditions | Frog (species unspecified) isolated spinal cord, ex vivo electrophysiology. |
Why This Matters
This direct comparison proves that nobiline, a potential contaminant or alternative in extracts, is inactive in this specific neurological context, confirming that sourcing pure dendrobine is essential for replicating its reported neuropharmacological effects.
- [1] Kudo, Y., Tanaka, A., & Yamada, K. (1983). Dendrobine, an antagonist of β‐alanine, taurine and of presynaptic inhibition in the frog spinal cord. British Journal of Pharmacology, 78(4), 709-715. View Source
